4'-Hydroxychalcone

Description

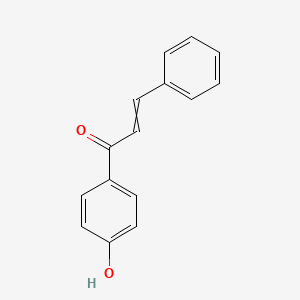

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHGNXFYLAJDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022458 | |

| Record name | 4'-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-25-2 | |

| Record name | 4′-Hydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2657-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Biotransformations of 4 Hydroxychalcone

Chemical Synthesis Approaches for 4'-Hydroxychalcone (B163465) and its Analogs

Chemical synthesis provides versatile methods for constructing the chalcone (B49325) core and introducing specific substituents.

Claisen-Schmidt Condensation: Classical and Modified Procedures

The Claisen-Schmidt condensation is a fundamental and widely used reaction for synthesizing chalcones, including this compound. This base-catalyzed aldol (B89426) condensation involves the reaction between an aromatic aldehyde and an aromatic ketone. For this compound, the reaction typically involves 4-hydroxyacetophenone and benzaldehyde (B42025). mdpi.comrasayanjournal.co.in

Classical procedures often utilize strong alkaline conditions, such as aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent like methanol (B129727) or ethanol. mdpi.comnih.govunair.ac.id While effective, these methods can sometimes lead to the formation of by-products and may require long reaction times. unair.ac.idscitepress.org The concentration of the alkali catalyst in the Claisen-Schmidt reaction typically ranges from 10% to 60%. ijcrt.org Reaction times can vary from 14-16 hours at around 50°C to up to a week at 20-25°C. ijcrt.org

Modified procedures aim to improve efficiency, yield, and environmental friendliness. These modifications often involve variations in catalysts, solvents, or reaction conditions. For instance, using different base catalysts like Ba(OH)₂ can also be effective, with reported yields ranging from 88-98%. scitepress.org NaOH catalysts have shown yields between 90-96% in some studies. scitepress.org The presence of a hydroxyl substituent on the benzaldehyde ring can sometimes hinder the base-catalyzed aldol reaction due to the decreased reactivity of the carbonyl component, potentially necessitating the use of protecting groups in some cases. nih.gov

Green Chemistry Principles in this compound Synthesis (e.g., Solvent-Free, PEG-Mediated)

In line with green chemistry principles, efforts have been made to develop more environmentally friendly synthetic routes for chalcones. Solvent-free synthesis, particularly using grinding techniques, has emerged as a promising approach. rasayanjournal.co.inuns.ac.idresearchgate.netuns.ac.id This method involves grinding solid reactants together with a catalyst in the absence of traditional organic solvents, reducing waste and often shortening reaction times. rasayanjournal.co.inscitepress.orguns.ac.idresearchgate.net For example, the solvent-free synthesis of 4'-hydroxy-4-hydroxy chalcone (an analog) was achieved by grinding 4-hydroxy benzaldehyde and 4-hydroxy acetophenone (B1666503) with NaOH, yielding white-orange crystals. rasayanjournal.co.inresearchgate.net

Another green chemistry approach involves the use of alternative reaction media like polyethylene (B3416737) glycol (PEG). PEG is considered environmentally benign, non-toxic, inexpensive, and potentially recyclable, facilitating product isolation. rjpbcs.com Studies have shown that PEG-400 can be used as a recyclable solvent for the synthesis of chalcone derivatives, often resulting in good to excellent yields without significant by-product formation. rasayanjournal.co.inrjpbcs.com

Microwave irradiation and ultrasound irradiation have also been employed to accelerate Claisen-Schmidt condensation reactions under heterogeneous or solvent-free conditions, contributing to more environmentally friendly processes. nih.govunair.ac.idnih.govnih.gov

Advanced Organic Coupling Reactions for Chalcone Core Construction

While the Claisen-Schmidt condensation is predominant, advanced organic coupling reactions can also be utilized for constructing the chalcone core, particularly for synthesizing complex or substituted chalcone analogs. Reactions such as the Suzuki coupling reaction are commonly used for developing chalcones. ijcrt.orgmdpi.com This reaction is effective regardless of whether the reactants have electron-attracting or electron-releasing substituents on the aromatic rings, indicating that the electronic properties have little impact on the reaction outcome. ijcrt.org The Heck reaction is another palladium-catalyzed cross-coupling reaction that has been explored for chalcone synthesis. mdpi.com These coupling reactions offer alternative strategies for forming the carbon-carbon bonds necessary for the chalcone structure, providing access to a wider range of derivatives.

Biocatalytic and Microbial Transformation of this compound

Biotransformation, utilizing enzymes or whole microorganisms, offers a sustainable and often highly selective approach to modifying chalcones, including this compound. mdpi.commdpi.comscielo.br These processes are typically conducted under mild conditions, avoiding harsh chemicals and high temperatures. mdpi.comscielo.br

Regioselective Reduction of the Alpha,Beta-Unsaturated Carbonyl System

One of the common biotransformation pathways for chalcones is the regioselective reduction of the α,β-unsaturated carbonyl system, leading to the formation of corresponding dihydrochalcones. mdpi.commdpi.comresearchgate.net This reduction is often catalyzed by whole-cell biocatalysts such as bacteria, fungi, cyanobacteria, and particularly yeast, which possess ene-reductase activity. mdpi.commdpi.comnih.gov

Studies have demonstrated the effectiveness of various yeast strains in the bioreduction of this compound. For instance, Yarrowia lipolytica KCh 71, Rhodotorula marina KCh 77, and Rhodotorula rubra KCh 4 have shown high conversion efficiencies in reducing this compound to 4'-hydroxydihydrochalcone. mdpi.comnih.gov Conversion rates exceeding 98% within one hour have been observed for some yeast strains under optimized conditions, including the use of deep eutectic solvents (DESs) as a reaction medium. mdpi.comnih.govresearchgate.net DESs are considered 'green solvents' and have been increasingly used in biotransformation processes. mdpi.com

Microbial transformation by bacteria like Gordonia sp. DSM 44456 and Rhodococcus sp. DSM 364 has also been shown to hydrogenate the α,β-unsaturated bond in hydroxychalcones, yielding dihydrochalcones as main products. mdpi.com

Data on Bioreduction of this compound by Yeast Strains:

| Yeast Strain | Conversion Efficiency | Time | Reference |

| Yarrowia lipolytica KCh 71 | >70% | 24 h | mdpi.com |

| Yarrowia lipolytica KCh 71 | >98% | 1 h | researchgate.net |

| Rhodotorula marina KCh 77 | 95.4% | Not specified | mdpi.comnih.gov |

| Rhodotorula rubra KCh 4 | 95.1% | Not specified | mdpi.comnih.gov |

Hydroxylation and O-Demethylation Reactions in Biotransformation

Beyond reduction, biotransformation can introduce hydroxyl groups (hydroxylation) or remove methyl groups from methoxy (B1213986) substituents (O-demethylation) on the chalcone structure. These reactions are often observed in microbial cultures, particularly with filamentous fungi. mdpi.comscielo.brresearchgate.net

Filamentous fungi from genera like Isaria and Beauveria have demonstrated the ability to perform hydroxylation and O-demethylation on selected chalcones. mdpi.comresearchgate.net For example, Aspergillus alliaceus has been shown to catalyze the O-demethylation and hydroxylation of a dimethoxychalcone analog. scielo.brnih.gov While specific data on the hydroxylation or O-demethylation of this compound itself is less extensively documented compared to reduction, the general capacity of microorganisms to perform these transformations on chalcone structures is established. mdpi.comscielo.brresearchgate.netnih.gov These reactions contribute to the structural diversity of chalcone metabolites and can influence their biological properties.

Role of Deep Eutectic Solvents in Biocatalytic Processes

Deep Eutectic Solvents (DESs) have emerged as promising "green" alternatives to conventional organic solvents in various chemical and biocatalytic processes due to their favorable properties, including low toxicity, biodegradability, ease of preparation, and cost-effectiveness thegoodscentscompany.comfishersci.ca. In the context of this compound, DESs have been explored as reaction media for its biocatalytic transformation, specifically the bioreduction to yield 4'-dihydrochalcones nih.govuni.lu. This transformation is of interest because 4'-dihydrochalcones are valuable secondary metabolites with potential biological activities nih.gov.

Research has demonstrated the feasibility of using yeast strains as biocatalysts for the selective reduction of the α,β-unsaturated ketone moiety in this compound within DES-containing systems nih.govuni.lu. Studies have investigated the efficacy of different yeast strains and the optimization of reaction conditions, including the composition of the DES and water content nih.govuni.lu.

One effective DES explored for this bioreduction is based on choline (B1196258) chloride (ChCl) as the hydrogen bond acceptor and glycerol (B35011) (Gly) as the hydrogen bond donor nih.govuni.lu. The choice of DES components and their molar ratio, as well as the presence and amount of water, significantly influence the biocatalytic activity and conversion rates nih.gov. For instance, in the bioreduction of this compound using Yarrowia lipolytica KCh 71, a DES composed of ChCl:Gly proved suitable nih.gov. The water content in the reaction medium was found to be a critical parameter; increasing the water content generally led to faster conversion nih.gov. A medium with 30% water content using a ChCl:Gly-based DES showed over 70% conversion after 24 hours, while increasing the water content to 50% resulted in a similar conversion level in just 1 hour nih.govuni.lu.

Beyond Yarrowia lipolytica, other yeast strains, such as Rhodotorula marina KCh 77 and Rhodotorula rubra KCh 4, have also shown high efficacy as biocatalysts for the bioreduction of this compound in DES-containing media nih.govuni.lu. These strains achieved high conversion rates, exceeding 95% in some cases nih.govuni.lu. The optimal temperature for the bioreduction process using Yarrowia lipolytica KCh 71 in DES was determined to be 35 °C nih.govuni.lu.

The use of DESs in these biocatalytic processes offers several advantages. They can enhance the solubility of the substrate, this compound, which might have limited solubility in purely aqueous media. Furthermore, DESs can potentially help maintain the stability and activity of the enzymes involved in the bioreduction thegoodscentscompany.com. While the exact mechanisms are still being explored, the ability of DESs to form hydrogen bonds with enzymes may contribute to their stability.

The research highlights the potential of combining biocatalysis with DESs as a sustainable and efficient approach for the transformation of this compound into valuable dihydrochalcones nih.govuni.lu. The tunability of DES properties by varying their components and water content allows for optimization of the biocatalytic process for improved performance nih.gov.

Table 1: Representative Bioreduction Results of this compound in DESs

| Biocatalyst | DES Composition (ChCl:HBD Molar Ratio) | HBD | Water Content (%) | Temperature (°C) | Time (h) | Conversion (%) | Source |

| Yarrowia lipolytica KCh 71 | Not specified (ChCl:Gly based) | Glycerol | 30 | 35 | 24 | >70 | nih.govuni.lu |

| Yarrowia lipolytica KCh 71 | Not specified (ChCl:Gly based) | Glycerol | 50 | 35 | 1 | >70 | nih.govuni.lu |

| Rhodotorula marina KCh 77 | Not specified | Not specified | Not specified | Not specified | Not specified | 95.4 | nih.govuni.lu |

| Rhodotorula rubra KCh 4 | Not specified | Not specified | Not specified | Not specified | Not specified | 95.1 | nih.govuni.lu |

Note: Specific DES molar ratios and exact water content for the Rhodotorula strains were not detailed in the provided snippets but high conversions were reported in DES-containing media.

Preclinical Pharmacological Activities and Molecular Mechanisms of 4 Hydroxychalcone

Anticancer and Cytotoxic Mechanisms in Cellular Models

The anticancer and cytotoxic effects of 4'-hydroxychalcone (B163465) in cellular models are mediated through multiple molecular mechanisms. Research has identified its involvement in modulating key signaling pathways and cellular processes critical for cancer cell survival and proliferation.

Modulation of the NF-κB Signaling Pathway and Gene Expression

This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a crucial regulator of gene expression involved in inflammation, cell survival, and proliferation medchemexpress.comselleckchem.comcaymanchem.comambeed.com. Studies have demonstrated that this compound inhibits TNFα-induced NF-κB activation in a dose-dependent manner medchemexpress.comselleckchem.comselleckchem.com. This inhibition occurs through the prevention of TNFα-dependent degradation of IκBα, which in turn prevents the nuclear translocation of the p50/p65 NF-κB complex medchemexpress.comselleckchem.com. Consequently, this leads to the inhibited expression of NF-κB target genes medchemexpress.comselleckchem.com. The inhibition of NF-κB activation by this compound has been observed in leukemia cell lines and does not appear to have a significant effect on the viability of non-transformed cells selleckchem.com.

Inhibition of 26S Proteasome Activity

The 26S proteasome is a major molecular target of this compound selleckchem.comcaymanchem.com. Inhibition of the 26S proteasome by this compound contributes to its effect on NF-κB activation medchemexpress.comcaymanchem.commedchemexpress.com. Studies in K562 cells have shown that this compound inhibits the trypsin-, chymotrypsin-, and caspase-like proteolytic activities of the 26S proteasome in a dose-dependent manner caymanchem.comcvmh.fr. This inhibition of proteasome activity is linked to the observed inhibition of TNFα-induced NF-κB activation medchemexpress.comcaymanchem.com.

A study showed the dose-dependent inhibition of proteasome activity by this compound in K562 cells. medchemexpress.com

| Concentration of this compound (µM) | Proteasome Activity Inhibition |

| 0.1 - 25 | Dose-dependent inhibition |

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

This compound has been reported to induce oxidative stress and increase the generation of reactive oxygen species (ROS) in cancer cells nih.govscienceopen.comresearchgate.net. This effect is considered a potential mechanism for its cytotoxic activity nih.govscienceopen.com. Studies in MYCN-amplified human neuroblastoma cells (IMR-32 and SK-N-BE (2)) demonstrated that this compound treatment significantly increased cellular ROS levels in a concentration-dependent manner nih.gov. The cytotoxic effect of this compound in these cells was prevented by co-treatment with antioxidants, suggesting a role for oxidative stress in mediating cell death nih.govscienceopen.comresearchgate.netresearchgate.net. The chemical structure of chalcones, particularly the keto-vinylene group, has been suggested to play a role in neutralizing ROS nih.gov.

A study showed the increase in cellular ROS levels in SK-N-BE (2) cells treated with this compound. nih.gov

| Concentration of this compound (µM) | Effect on Cellular ROS |

| 25, 50, 100 | Concentration-dependent increase |

Furthermore, this compound treatment led to significantly lower levels of the antioxidant glutathione (B108866) (GSH) in these neuroblastoma cells, further indicating the induction of oxidative stress nih.govscienceopen.comresearchgate.netresearchgate.net.

Impairment of Mitochondrial Respiratory Function and Bioenergetics

Impairment of mitochondrial function is another mechanism through which this compound exerts its cytotoxic effects nih.govscienceopen.comresearchgate.net. Research in MYCN-amplified human neuroblastoma cells indicated that this compound treatment led to impairments in mitochondrial respiratory function nih.govscienceopen.comresearchgate.net. This included a significant decrease in basal respiration levels nih.gov. The cytotoxic effect was prevented by co-treatment with a mitochondrial reactive oxygen species scavenger, suggesting that the observed mitochondrial dysfunction might be linked to increased mitochondrial ROS production nih.govscienceopen.comresearchgate.netresearchgate.net. Hydroxychalcones, including this compound, have been suggested to uncouple mitochondria, which could contribute to their cytotoxic activity researchgate.net.

A study showed the effect of this compound on basal respiration levels in neuroblastoma cells. nih.gov

| Cell Line | Treatment with 50 µM this compound (4h) | Effect on Basal Respiration Levels |

| IMR-32 | Yes | Significant decrease |

| SK-N-BE (2) | Yes | Significant decrease |

This compound has also been shown to induce a rapid potassium release from mitochondrial vesicles and cause deterioration of respiratory control and oxidative phosphorylation in isolated rat liver mitochondria medchemexpress.com.

Interference with DNA Topoisomerase Activity by this compound Derivatives

Certain this compound derivatives have demonstrated the ability to interfere with the activity of DNA topoisomerase I, an essential enzyme involved in regulating DNA topology tandfonline.comnih.govtandfonline.com. Studies examining five derivatives of this compound found that some derivatives inhibited mammalian DNA topoisomerase I activity in plasmid supercoil relaxation experiments tandfonline.comnih.govtandfonline.com. The extent of inhibition varied among the derivatives, suggesting a structure-activity relationship tandfonline.comnih.govtandfonline.com. For instance, one derivative, 3-(p-chlorophenyl)-1-(4'-hydroxyphenyl)-2-propen-1-one, showed the strongest inhibition of DNA topoisomerase I activity tandfonline.comnih.gov.

A study investigated the effect of this compound derivatives on mammalian DNA topoisomerase I activity. tandfonline.comnih.govtandfonline.com

| Compound | Effect on DNA Topoisomerase I Activity (at 1 mg/mL) |

| 3-phenyl-1-(4'-hydroxyphenyl)-2-propen-1-one (I) | Moderate interference (42% inhibition) |

| 3-(p-methylphenyl)-1-(4'-hydroxyphenyl)-2-propen-1-one (II) | Moderate interference (26% inhibition) |

| 3-(p-methoxyphenyl)-1-(4'-hydroxyphenyl)-2-propen-1-one (III) | Did not interfere |

| 3-(p-chlorophenyl)-1-(4'-hydroxyphenyl)-2-propen-1-one (IV) | Strongest inhibition (76% inhibition) |

| 3-(2-thienyl)-1-(4'-hydroxyphenyl)-2-propen-1-one (V) | Did not interfere (negligible effect) |

Inhibition of Histone Deacetylase (HDAC) Activity

While this compound itself was not explicitly highlighted as a potent HDAC inhibitor in the provided search results, some natural chalcones have shown HDAC inhibitory activity semanticscholar.orgmdpi.comnih.gov. Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression through the deacetylation of histones and other proteins semanticscholar.orgnih.gov. Inhibition of HDACs can lead to altered gene expression, including the regulation of transcription factors like NF-κB semanticscholar.orgnih.gov. A study screening natural chalcones for HDAC inhibitory activity found that some chalcones, such as butein (B1668091) and isoliquiritigenin (B1662430), exhibited HDAC inhibitory potential semanticscholar.org. Given the close relationship between chalcones and their derivatives, and the observed effects of this compound on gene expression and NF-κB, further research might explore potential indirect links or effects on HDAC activity or related epigenetic mechanisms. However, direct evidence of this compound significantly inhibiting HDAC activity was not prominently found in the search results.

Anti-Angiogenic Effects and Associated Pathways

Angiogenesis, the formation of new blood vessels, is a crucial process in the growth and spread of cancerous tumors nih.gov. Preclinical studies have demonstrated that this compound exhibits anti-angiogenic activity. This compound has been shown to suppress several key steps of angiogenesis, including endothelial cell proliferation, migration, and tube formation in vitro nih.gov. These effects were observed without significant cytotoxicity to endothelial cells glpbio.comnih.gov.

The anti-angiogenic activity of this compound appears to be mediated, at least in part, by the modulation of growth factor pathways. Research indicates that this compound can modulate the phosphorylation of extracellular signal-regulated kinase (ERK)-1/-2 and Akt kinase induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) nih.gov. These signaling pathways are critical regulators of endothelial cell function and angiogenesis. In vivo studies using the chick chorioallantoic membrane (CAM) assay have also shown a potent inhibitory effect of this compound on bFGF-driven neovascularization nih.gov. Another study on methyl hydroxychalcone (B7798386), a related compound, also showed significant anti-angiogenic activity by blocking the VEGF signaling pathway in HUVECs, reducing VEGF-165 levels and inhibiting proliferation and tube formation researchgate.netsemanticscholar.org.

Data Table: Anti-Angiogenic Effects of this compound

| Angiogenic Process | Effect of this compound (22 µg/ml) | Reference |

| Endothelial cell proliferation | Suppressed | nih.gov |

| Endothelial cell migration | Suppressed | nih.gov |

| Endothelial tube formation | Suppressed | nih.gov |

| bFGF-driven neovascularization (in vivo) | Potent inhibition | nih.gov |

| VEGF-induced ERK1/2 phosphorylation | Modulated | nih.gov |

| VEGF-induced Akt phosphorylation | Modulated | nih.gov |

Synergistic Interactions with Established Chemotherapeutic Agents

Preclinical investigations suggest that this compound may enhance the efficacy of established chemotherapeutic agents. Studies have explored the potential for synergistic interactions, particularly in cancer cell lines. For instance, the cytotoxic effects of this compound were found to increase when combined with doxorubicin (B1662922) or cisplatin (B142131) in MYCN-amplified human neuroblastoma cells nih.gov. This synergistic effect is an area of ongoing research, with potential mechanisms involving the modulation of cellular pathways and the induction of oxidative stress nih.gov. Some studies on other natural products and flavonoids have shown that they can enhance the therapeutic activity of cisplatin and protect against chemotherapy-induced organ toxicity by modulating gene transcription factors and inducing cell death researchgate.net. Chalcone (B49325) derivatives have also been shown to potentiate the cytotoxic effect of cisplatin in lung cancer cells, potentially via the depletion of glutathione (GSH) researchgate.net.

Anti-inflammatory Mechanisms

This compound has demonstrated significant anti-inflammatory properties in preclinical settings glpbio.com. Its mechanisms of action involve the modulation of various inflammatory mediators and signaling pathways.

Suppression of TNFα-Induced Inflammatory Responses

Tumor necrosis factor-alpha (TNFα) is a key pro-inflammatory cytokine involved in numerous inflammatory conditions. Research indicates that this compound can inhibit TNFα-induced inflammatory responses. Specifically, this compound has been shown to inhibit TNFα-induced NF-κB pathway activation in a dose-dependent manner medchemexpress.comselleckchem.comnih.gov. This inhibition is mediated through the suppression of TNFα-dependent degradation of IκBα, which subsequently prevents the nuclear translocation of the p50/p65 subunits of NF-κB selleckchem.comnih.gov. This ultimately leads to the inhibited expression of NF-κB target genes selleckchem.comnih.gov. Studies suggest that this effect is achieved via proteasome inhibition, rather than direct inhibition of IKK activity medchemexpress.comselleckchem.comnih.govnih.gov.

Data Table: Effect of this compound on TNFα-Induced NF-κB Activation

| Treatment | Effect on NF-κB Activation (TNFα-induced) | Mechanism Proposed | Reference |

| This compound (dose-dependent) | Inhibition | Proteasome inhibition | medchemexpress.comselleckchem.comnih.gov |

| This compound (0.1-25 µM; 8 hours) | Inhibits proteasome activity | Dose-dependent | medchemexpress.com |

| This compound (20-40 µM; 2 hours) + TNFα | Inhibits NF-κB pathway activation | Dose-dependent | medchemexpress.com |

| This compound | Inhibits IκBα degradation | Prevents p50/p65 translocation | selleckchem.comnih.gov |

Modulation of Pro-inflammatory Mediators (e.g., iNOS, COX-2, Interleukins)

Beyond NF-κB, this compound and other chalcone derivatives influence the production and activity of various other pro-inflammatory mediators. While direct studies specifically on this compound's impact on all these mediators are ongoing, research on related hydroxychalcones provides insights into potential mechanisms. Chalcones have been shown to inhibit inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the production of nitric oxide (NO) mdpi.comnih.govsci-hub.se. They can also modulate the secretion of inflammatory cytokines like tumor necrosis factor alpha (TNF-α), interleukin (IL)-1β, and IL-6 mdpi.comnih.govsci-hub.se. For example, 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone has been found to reduce iNOS protein expression and downregulate IL-1α, IL-6, and IL-10 mdpi.comnih.gov.

Impact on Cell Adhesion Molecules (e.g., ICAM-1, VCAM-1)

Cell adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), play a significant role in the inflammatory response by mediating the adhesion and transmigration of leukocytes to sites of inflammation. Some hydroxychalcone derivatives have been shown to impact the expression of these molecules. For instance, 2′,4,4′-Trihydroxychalcone has been found to decrease the levels of both ICAM-1 and VCAM-1 mdpi.com. Studies on methoxy-derivatives of 2'-hydroxychalcones have also shown a reduction in ICAM-1 released by colon cancer cells, although they did not significantly affect VCAM-1 release in the same study researchgate.netnih.gov. This suggests that the structural characteristics of hydroxychalcones can influence their effects on specific adhesion molecules.

Antioxidant and Chemopreventive Actions

This compound possesses antioxidant properties, which contribute to its potential chemopreventive effects researchgate.netufms.brfrontiersin.org. Antioxidants help to neutralize reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases, including cancer mdpi.com. Studies have evaluated the antioxidant activity of this compound using methods such as the DPPH radical scavenging assay researchgate.netufms.br.

Beyond direct antioxidant activity, this compound has shown chemopreventive potential in preclinical models. Chemoprevention involves the use of natural or synthetic agents to prevent or delay the onset of cancer. Studies have investigated the effects of this compound on intestinal tumorigenesis. In a transgenic adenomatous polyposis coli multiple intestinal neoplasia (ApcMin) mouse model, oral administration of this compound significantly decreased the number and size of colon adenomas nih.gov. It also reduced the number and size of adenomas in the small intestine nih.gov. These chemopreventive effects were associated with decreased proliferation and increased apoptosis in adenomas nih.gov. Furthermore, treatment with this compound decreased the mRNA expression of β-catenin target genes (such as c-Myc, Axin2, and CD44) and reduced β-catenin protein levels in colon adenomas, indicating an involvement of the Wnt/β-catenin signaling pathway in its chemopreventive action nih.gov. Chalcones, in general, are known to modulate carcinogen metabolism by inhibiting phase 1 metabolic enzymes and activating phase 2 detoxifying enzymes mdpi.com.

Data Table: Chemopreventive Effects of this compound in ApcMin Mice

| Endpoint | Effect of this compound (10 mg/kg/day) | Percentage Change (vs. control) | Reference |

| Number of colon adenomas | Decreased | 45% decrease | nih.gov |

| Size of colon adenomas | Decreased | 35% decrease | nih.gov |

| Number of DSI adenomas | Decreased | 35% decrease | nih.gov |

| Number of proximal SI adenomas | Decreased | 33% decrease | nih.gov |

| Size of DSI adenomas | Decreased | 39% decrease | nih.gov |

| Proliferation in adenomas | Decreased | Not quantified in snippets | nih.gov |

| Apoptosis in colon adenomas | Promoted | Not quantified in snippets | nih.gov |

| β-catenin target gene expression (c-Myc, Axin2, CD44) | Decreased | Not quantified in snippets | nih.gov |

| β-catenin protein levels | Decreased | Not quantified in snippets | nih.gov |

Direct Free Radical Scavenging Activities (e.g., DPPH)

This compound has demonstrated direct free radical scavenging activity. mtoz-biolabs.com Studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have shown that chalcones, including hydroxylated derivatives, can act as free radical scavengers or hydrogen donors. mdpi.comanalis.com.my The ability to scavenge DPPH radicals is a common method for evaluating antioxidant activity. tandfonline.com The presence of hydroxyl groups on the chalcone structure is often associated with enhanced antioxidant properties. mdpi.comresearchgate.net

Research on hydroxychalcone derivatives has shown varying degrees of DPPH radical scavenging ability, with some compounds exhibiting potent activity. analis.com.mymdpi.com For instance, one study highlighted a chalcone bearing two hydroxyl substituents on ring B as possessing significant DPPH radical scavenging ability. mdpi.com Another study noted that a synthesized hydroxy chalcone derivative showed superior free radical scavenging activity in the DPPH assay compared to other tested compounds. analis.com.my The reaction medium can influence the radical scavenging capabilities observed in DPPH assays. analis.com.my

Modulation of Carcinogen Metabolizing Enzymes

Chalcones, including hydroxylated forms, have been shown to modulate the metabolism of carcinogens. mdpi.com This involves the inhibition of certain phase I metabolic enzymes and the activation of phase II detoxifying enzymes. mdpi.com Modulation of these enzymes is considered a relevant mechanism for cancer chemoprevention. aacrjournals.org Phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase (QR) and glutathione S-transferase (GST), play a role in the metabolic detoxification of carcinogens. aacrjournals.org Induction of these enzymes can be associated with broad anticarcinogenic activity. aacrjournals.org While the provided search results discuss the modulation of these enzymes by chalcones in general and other specific chalcone derivatives, direct detailed research findings specifically on this compound's effect on these enzymes were not explicitly detailed in the snippets. However, the general activity of chalcones in this area suggests a potential for this compound.

Antimicrobial Efficacy and Mechanistic Insights

This compound has shown antimicrobial effects, including activity against bacterial and fungal infections. mtoz-biolabs.com

Antibacterial Activity Against Specific Microorganisms

Studies have investigated the antibacterial activity of this compound against specific microorganisms. For example, 4'-hydroxy-4-hydroxy chalcone was tested for antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). rasayanjournal.co.in The results indicated that 4'-hydroxy-4-hydroxy chalcone had antibacterial activity against both bacteria, forming a clear zone of inhibition. rasayanjournal.co.in The activity against S. aureus was described as relatively weak, while the activity against E. coli was classified as very weak based on the clear zone diameter. rasayanjournal.co.in

Other studies on chalcone derivatives have also reported antibacterial activity against various Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comacs.org Some chalcone derivatives have shown potent activity against Gram-positive bacteria. acs.org The presence of hydroxyl groups on the chalcone structure has been linked to antibacterial activity, potentially due to hydrophobicity towards the bacterial cell wall. untidar.ac.id However, specific data tables detailing the minimum inhibitory concentrations (MIC) of this compound against a broad range of specific microorganisms were not found within the provided snippets.

Proposed Mechanisms of Antibacterial Action

The mechanisms by which chalcones exert antibacterial effects are varied and can include inhibiting cell wall synthesis, disrupting bacterial cell membrane integrity and permeability, inhibiting enzyme action, and inhibiting the synthesis of nucleic acids and proteins. rasayanjournal.co.inmdpi.com Phenolic compounds, a class that includes chalcones, are widely used as antibacterials. rasayanjournal.co.in The specific superiority of chalcone antibacterials is thought to be related to the variations in groups present in their aromatic rings. rasayanjournal.co.in

Molecular docking studies have been used to explore the potential interactions of chalcone compounds with bacterial targets, such as efflux pumps in Escherichia coli. tandfonline.com One study utilized molecular docking to evaluate the inhibitory potential of a molecule against penicillin-binding proteins of Staphylococcus aureus, suggesting a role for the carbonyl group in antibacterial activity through interactions with key bacterial proteins. researchgate.net The α,β-unsaturated carbonyl moiety in chalcones can act as a Michael acceptor, reacting with nucleophiles like thiol groups in proteins, which may contribute to their antibacterial mechanisms. ceu.es Flavonoids, including chalcones as precursors, can suppress nucleic acid synthesis, cytoplasmic membrane function, and energy metabolism in bacteria. mdpi.com They may also reduce adhesion and biofilm formation, affect porin on the cell membrane, and alter membrane permeability. mdpi.com

Other Preclinical Pharmacological Activities

Beyond antioxidant and antimicrobial effects, this compound has shown other preclinical pharmacological activities.

Estrogenic Activity and Receptor Modulation

Chalcones are known to possess estrogenic properties, which are mediated by their interactions with estrogen receptors (ER). ljmu.ac.ukmdpi.com this compound has been identified as a phytochemical component in some herbal supplements that may bind to the human estrogen receptor. e-lactancia.org Studies using estrogen receptor-ligand binding assays have assessed the relative binding affinity of various chalcones, including this compound, with estrogen receptor alpha (ERα). ljmu.ac.ukmdpi.com A significant level of binding with ERα has been observed with this compound. ljmu.ac.ukmdpi.com

Research suggests that the presence and position of hydroxyl groups on the chalcone structure can influence their binding affinity to estrogen receptors. ljmu.ac.ukmdpi.com For instance, monohydroxylated chalcones like this compound were found to bind with ERα with stronger affinity compared to the basic chalcone structure, while multiple hydroxylations appeared to decrease the binding affinity in one study. ljmu.ac.ukmdpi.com Some chalcones have been shown to transactivate endogenous estrogen receptors and influence the expression of genes regulated by ERα. ljmu.ac.ukmdpi.com

Hepatoprotective Properties in Preclinical Models

This compound has demonstrated hepatoprotective activity in preclinical models. medchemexpress.comtargetmol.com Studies in Wistar rats with liver injury induced by carbon tetrachloride (CCl4) have shown beneficial effects. researchgate.netcdnsciencepub.com

In a study investigating the effect of this compound as both a preventive and curative treatment for acute and chronic liver injury in rats, pretreatment with this compound was found to decrease levels of transaminases, IL-6 serum levels, and hepatic malondialdehyde. researchgate.netcdnsciencepub.com It also increased IL-10 serum levels and hepatic glutathione, and reduced liver damage characterized by necrosis, steatosis, and inflammatory infiltrate. researchgate.netcdnsciencepub.com When administered after the induction of chronic liver injury, this compound treatment decreased IL-6 serum levels and liver damage, including steatosis, inflammatory infiltrate, ballooning cells, steatofibrosis, and the degree of fibrosis. researchgate.netcdnsciencepub.com

The hepatoprotective effects of this compound may involve the inhibition of TNFα-induced NF-κB activation through proteasome inhibition. medchemexpress.com It has also been shown to induce potassium release from mitochondrial vesicles and affect respiratory control and oxidative phosphorylation in isolated rat liver mitochondria. medchemexpress.com Additionally, this compound has been reported to have hepatoprotective activity against acetaminophen-induced hepatotoxicity in mice. medchemexpress.comcdnsciencepub.com

Table 1: Effects of this compound in CCl4-Induced Liver Injury in Rats

| Parameter | Pre-treatment Effect (Acute Injury) | Post-treatment Effect (Chronic Injury) | Source |

| Transaminases | Decreased | Not specified | researchgate.netcdnsciencepub.com |

| IL-6 Serum Levels | Decreased | Decreased | researchgate.netcdnsciencepub.com |

| Hepatic Malondialdehyde | Decreased | Not specified | researchgate.netcdnsciencepub.com |

| IL-10 Serum Levels | Increased | Not specified | researchgate.netcdnsciencepub.com |

| Hepatic Glutathione | Increased | Not specified | researchgate.netcdnsciencepub.com |

| Liver Damage (Necrosis) | Decreased | Not specified | researchgate.netcdnsciencepub.com |

| Liver Damage (Steatosis) | Decreased | Decreased | researchgate.netcdnsciencepub.com |

| Liver Damage (Inflammatory Infiltrate) | Decreased | Decreased | researchgate.netcdnsciencepub.com |

| Liver Damage (Ballooning Cells) | Not specified | Decreased | researchgate.netcdnsciencepub.com |

| Liver Damage (Steatofibrosis) | Not specified | Decreased | researchgate.netcdnsciencepub.com |

| Liver Damage (Fibrosis Degree) | Not specified | Decreased | researchgate.netcdnsciencepub.com |

Neuroprotective Potentials

Chalcones, including hydroxychalcones, have been investigated for their neuroprotective activities in preclinical studies. nih.govnih.gov While the search results mention neuroprotective effects of other chalcone derivatives like 2'-hydroxy-4-methoxychalcone (B191450) and Xanthohumol C mdpi.comresearchgate.net, direct specific studies on the neuroprotective potentials of this compound itself are less detailed in the provided snippets.

However, one study indicates that this compound, an isomer of 4HC (4-hydroxychalcone), has been reported to induce cytotoxic effects via mitochondrial dysfunction in human SH-SY5Y neuroblastoma cells. nih.gov Another study on MYCN-amplified human neuroblastoma cells found that 4-hydroxychalcone (B181621) was a potent cytotoxin, decreasing cellular glutathione levels and increasing reactive oxygen species. nih.gov This effect was prevented by co-treatment with antioxidants or a mitochondrial reactive oxygen species scavenger, suggesting involvement of oxidative stress. nih.gov

Some chalcone derivatives are explored for their potential in Alzheimer's disease due to their ability to reduce Aβ aggregation and chelate Cu2+. mdpi.com For instance, 4-hydroxy chalcone and bis-chalcone ether derivatives reduced Aβ aggregation in preclinical models. mdpi.com In animal models treated with scopolamine, these compounds also improved cognitive function. mdpi.com

Structure Activity Relationship Sar Studies of 4 Hydroxychalcone Derivatives

Influence of Hydroxyl Group Position and Substitution Patterns on Biological Activities

The position and number of hydroxyl (-OH) groups on the chalcone (B49325) framework are paramount in determining the biological activities of 4'-hydroxychalcone (B163465) derivatives. Research has consistently shown that these functional groups are critical for various pharmacological effects, including antioxidant, antimicrobial, and anti-inflammatory actions.

The presence of a hydroxyl group at the 4'-position on the A ring is a defining feature of this class of compounds and is considered important for inhibitory activities. mdpi.com Further hydroxylation patterns on both the A and B rings significantly modulate this activity. For instance, studies on antibacterial activity have revealed that a 2',4'-dihydroxylated A ring is a key pharmacophoric element. acs.org

Regarding the B ring, the placement of hydroxyl groups has a profound impact on antioxidant capacity. The activity is observed to increase in the order of substitution: 2-OH < 3-OH << 4-OH. mdpi.com This highlights the superior antioxidant potential conferred by a hydroxyl group at the C-4 position of the B ring. The introduction of a second hydroxyl group to create a dihydroxy pattern on the B ring, particularly a 3,4-dihydroxy substitution (catechol moiety), has been identified as the most effective combination for high antioxidant activity. mdpi.com

In the context of bacteriostatic activity against Staphylococcus aureus, the introduction of an electron-donating hydroxyl group on the B-ring of a 2',4'-dihydroxychalcone (B613834) scaffold generally enhances bioactivity. However, the intensity of this effect is position-dependent. The following sequence of minimal inhibitory concentration (MIC) has been observed: 2',4',3-trihydroxychalcone > 2',4'-dihydroxychalcone > 2',4',4-trihydroxychalcone >> 2',4',2-trihydroxychalcone. scielo.br This indicates that a hydroxyl group at the 3-position of the B ring provides the most significant enhancement in bacteriostatic action among the trihydroxy derivatives tested. scielo.br

| Compound Class | Substitution Pattern | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Hydroxychalcones | -OH on B Ring | Antioxidant | Activity increases in the order: 2-OH < 3-OH << 4-OH << 3,4-di-OH. | mdpi.com |

| Dihydroxychalcones | 2',4'-di-OH on A Ring | Antibacterial | Considered a key pharmacophoric element for activity. | acs.org |

| Trihydroxychalcones | 2',4'-di-OH on A Ring, one -OH on B Ring | Bacteriostatic (vs. S. aureus) | Activity is position-dependent on the B ring (-OH at C-3 is most effective). | scielo.br |

Impact of A and B Ring Substituents on Pharmacological Potency

Beyond hydroxyl groups, the introduction of other substituents on both the A and B aromatic rings of the this compound skeleton serves as a powerful strategy to fine-tune pharmacological potency. The nature, size, and electronic properties of these substituents can influence the molecule's interaction with biological targets, thereby affecting its efficacy.

Studies have demonstrated that electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, can significantly impact bioactivity. For example, in a series of 4'-fluoro-2'-hydroxychalcones, a dimethoxy-substituted derivative showed the highest antioxidant activity, while a monomethoxy-substituted analogue displayed the greatest analgesic and anti-inflammatory activities. nih.gov This suggests that the degree and position of methoxylation can differentiate the pharmacological profile of the chalcone.

The steric properties of substituents also play a critical role. The presence of bulky groups on the A ring, such as at the 4' and 5' positions, has been found to be highly relevant for biological activity. mdpi.com For instance, the introduction of two bulky groups, an O-geranyl at the 4'-position and a C-prenyl at the 5'-position of ring A, was correlated with strong anti-oomycete activity. mdpi.com Similarly, placing two meta tert-butyl substituents on the A ring of chalcones bearing para-hydroxyl groups was found to be a feature in compounds designed to inhibit lipid peroxidation. researchgate.net

On the B ring, lipophilic substituents have been identified as important pharmacophoric elements for enhancing antibacterial activities in derivatives that also feature a 2',4'-dihydroxylated A ring. acs.org This indicates that a combination of hydrophilic hydroxyl groups on the A ring and lipophilic substituents on the B ring can be a successful strategy for developing potent antibacterial chalcones. Furthermore, 2',5'-dihydroxychalcone (B1234639) derivatives have been shown to possess notable anti-inflammatory effects, with their ability to inhibit nitric oxide (NO) production in activated macrophages. nih.gov

| Ring | Substituent Type | Example | Impact on Activity | Reference |

|---|---|---|---|---|

| A Ring | Alkoxy | Dimethoxy | Enhanced antioxidant activity in 4'-fluoro-2'-hydroxychalcones. | nih.gov |

| A Ring | Alkoxy | Monomethoxy | Enhanced analgesic and anti-inflammatory activity in 4'-fluoro-2'-hydroxychalcones. | nih.gov |

| A Ring | Bulky Alkyl | tert-butyl | Feature in inhibitors of lipid peroxidation. | researchgate.net |

| A Ring | Bulky Isoprenoid | O-geranyl, C-prenyl | Correlated with strong anti-oomycete activity. | mdpi.com |

| B Ring | Lipophilic | Not specified | Important for antibacterial activity when A ring is 2',4'-dihydroxylated. | acs.org |

Conformational Preferences and Their Correlation with Bioactivity

The biological activity of a molecule is not only dependent on its chemical composition but also on its three-dimensional shape. Chalcones can exist in different spatial arrangements, or conformations, due to rotation around the single bonds in their structure. The most stable and thus most populated conformation is often the one that binds most effectively to a biological target.

Theoretical calculations performed on 4-hydroxychalcone (B181621) have shown that the molecule preferentially adopts an s-cis conformation over an s-trans conformation. ufms.brufms.brresearchgate.net The greater stability of the s-cis conformers is attributed to their higher degree of planarity, which allows for more effective electron delocalization involving the π orbitals of the molecule. ufms.brufms.br This enhanced electronic communication across the molecule is a key feature influencing its reactivity and interaction with biological systems.

Two primary s-cis conformers, designated (a) and (b), have been identified, with the s-cis (b) conformer having the lowest energy and a population of 52.0%, while the s-cis (a) conformer has a population of 35.0%. ufms.br Despite s-cis (b) being the lowest energy conformer, Natural Bond Orbital (NBO) calculations revealed that the s-cis (a) conformer possesses a greater stabilization energy (510.37 kcal mol⁻¹) compared to the s-cis (b) conformer (505.32 kcal mol⁻¹). ufms.brresearchgate.net This increased stabilization in the s-cis (a) conformer is suggested to be due to an interaction between the hydroxyl group and the aromatic B ring. ufms.brufms.br The preference for these planar s-cis conformations, which facilitate extensive electron delocalization, is believed to be a contributing factor to the observed biological activities, such as the antioxidant capacity of 4-hydroxychalcone. ufms.brresearchgate.net

| Conformer | Relative Population | Key Structural Feature | Stabilization Factor | Reference |

|---|---|---|---|---|

| s-cis (b) | 52.0% | Lowest energy | Higher planarity, better electron delocalization. | ufms.brufms.br |

| s-cis (a) | 35.0% | Higher stabilization energy | Interaction of the hydroxyl group with the B ring. | ufms.brufms.br |

| s-trans | Lower population | Less planar | Less stable compared to s-cis conformers. | ufms.brufms.br |

Molecular Targets and Signaling Pathways Affected by 4 Hydroxychalcone

Transcription Factor Modulation

4'-Hydroxychalcone (B163465) has been shown to significantly influence the activity of critical transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2), which are central to inflammatory and antioxidant responses, respectively.

A primary mechanism of action for this compound is the potent inhibition of the NF-κB signaling pathway. nih.govmedchemexpress.com It has been demonstrated to inhibit Tumor Necrosis Factor-alpha (TNFα)-induced NF-κB activation in a dose-dependent manner. nih.govmedchemexpress.comelsevierpure.com This inhibition is not a result of direct action on IKK activity, but rather through the inhibition of the proteasome. nih.govmedchemexpress.com By targeting the proteasome, this compound prevents the degradation of the inhibitory protein IκBα. nih.govmedchemexpress.com This action effectively sequesters the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus. josorge.com Consequently, the binding of NF-κB to DNA is blocked, leading to the downregulation of NF-κB target gene expression. nih.govjosorge.com This inhibitory effect has been observed in various cell lines, including K562 and Jurkat cells, with a reported IC₅₀ value of 30 μM for the inhibition of the TNFα-driven NF-κB pathway in K562 cells. josorge.com

In contrast to its inhibitory effect on NF-κB, this compound can activate the Nrf2 signaling pathway. nih.govresearchgate.net Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes. uniroma1.it Studies have shown that this compound treatment can upregulate the Nrf2 pathway, which plays a role in attenuating allergic airway inflammation and oxidative stress. nih.gov The activation of Nrf2 by this compound leads to the increased expression of downstream antioxidant enzymes, such as Glutathione (B108866) Peroxidase 4 (GPx4), thereby enhancing the cell's capacity to counteract oxidative damage. nih.gov The ability of chalcones to activate the Nrf2 pathway is a recognized aspect of their chemopreventive potential. researchgate.netuniroma1.it

| Transcription Factor | Effect | Mechanism | Cell Line/Model | Reported Value | Reference |

|---|---|---|---|---|---|

| NF-κB | Inhibition | Prevents IκBα degradation via proteasome inhibition, blocking p50/p65 nuclear translocation. | K562 cells | IC₅₀ = 30 μM | josorge.com |

| Nrf2 | Activation | Upregulates Nrf2/GPx4 signaling pathway. | Mouse model of allergic asthma | Not Applicable | nih.gov |

Enzyme Systems as Direct or Indirect Targets

The bioactivity of this compound is also defined by its interaction with various enzyme systems. It can act as a direct or indirect inhibitor of enzymes crucial for cellular homeostasis and proliferation.

The 26S proteasome is a major molecular target of this compound. medchemexpress.comselleckchem.com It inhibits the chymotrypsin-like, trypsin-like, and caspase-like proteolytic activities of the proteasome in a dose-dependent fashion. glpbio.com This inhibitory activity is central to its anti-inflammatory effects, as it directly leads to the stabilization of IκBα and the subsequent inhibition of the NF-κB pathway. nih.govmedchemexpress.comelsevierpure.com

While certain natural chalcones, such as isoliquiritigenin (B1662430) and butein (B1668091), have been identified as inhibitors of histone deacetylases (HDACs), specific data demonstrating potent HDAC inhibition by this compound is not well-documented. nih.govnih.gov A screening of various natural chalcones identified several with HDAC inhibitory activity, but this compound was not among the most active compounds highlighted. nih.govnih.gov

This compound itself is a metabolite formed from the metabolism of chalcone (B49325) by cytochrome P450 isoforms, specifically CYP1A1 and CYP2C6. selleckchem.comglpbio.com While comprehensive data on the inhibitory effects of this compound on a wide range of CYP enzymes is limited, related chalcone compounds have demonstrated significant interactions. For example, Licochalcone A is known to inhibit CYP1A2, CYP2C19, CYP2C8, CYP2C9, and CYP3A4, while 2,2'-dihydroxychalcone (B190322) inhibits CYP2B6. researchgate.netnih.gov These findings suggest that the chalcone scaffold can interact with CYP enzymes, although the specific inhibitory profile is highly dependent on the substitution pattern.

DNA topoisomerases are essential enzymes for managing DNA topology during replication and transcription, making them key targets in cancer therapy. Research has shown that derivatives of this compound can inhibit mammalian DNA topoisomerase I. tandfonline.com The parent this compound demonstrated partial inhibition, whereas a derivative, 3-(p-chlorophenyl)-1-(4′-hydroxyphenyl)-2-propen-1-one, exhibited a more potent inhibitory effect, achieving 76% inhibition of topoisomerase I activity. tandfonline.commdpi.com This indicates that the this compound structure serves as a valuable scaffold for developing topoisomerase inhibitors. mdpi.com

| Enzyme System | Effect | Compound | Key Finding | Reference |

|---|---|---|---|---|

| Proteasome (26S) | Inhibition | This compound | Inhibits chymotrypsin-, trypsin-, and caspase-like activities. | glpbio.com |

| Topoisomerase I | Inhibition | 3-(p-chlorophenyl)-1-(4′-hydroxyphenyl)-2-propen-1-one | 76% inhibition. | tandfonline.commdpi.com |

| Topoisomerase I | Partial Inhibition | This compound | Partially inhibits enzyme relaxation ability. | tandfonline.com |

Cellular Stress Response Pathways

This compound can induce cellular stress by modulating redox balance, leading to glutathione depletion and the generation of reactive oxygen species (ROS).

Treatment of cells with this compound can lead to a significant reduction in the cellular levels of glutathione (GSH), a critical antioxidant. nih.gov This depletion is partly attributed to its ability to inhibit glutathione reductase (GSH-RD) in a reversible and non-competitive manner, with a reported IC₅₀ of 47.3 μM. glpbio.com The α,β-unsaturated ketone moiety of chalcones can also react with the nucleophilic thiol group of glutathione via a Michael addition reaction, further contributing to its depletion. mdpi.com

Concurrent with glutathione depletion, this compound treatment has been shown to increase the intracellular levels of ROS. nih.gov This elevation in oxidative stress is a key component of its cytotoxic effects against certain cancer cells, such as MYCN-amplified neuroblastoma cells. nih.gov The cytotoxic impact of this compound can be mitigated by co-treatment with antioxidants like N-acetyl-L-cysteine or a mitochondrial ROS scavenger, confirming the role of oxidative stress in its mechanism of action. nih.gov

Macromolecular Interactions

The biological activities of this compound are also a function of its interactions with cellular macromolecules, most notably DNA.

While direct binding studies are not extensively reported, this compound indirectly affects DNA interactions. Its inhibition of the NF-κB pathway culminates in preventing the transcription factor from binding to its DNA response elements, thereby repressing the expression of inflammatory genes. josorge.com Furthermore, its ability to inhibit topoisomerases inherently involves an interaction with the enzyme-DNA complex. tandfonline.com Topoisomerase inhibitors function by stabilizing this complex, which ultimately leads to DNA strand breaks. This suggests that this compound or its derivatives interfere with the normal processing of DNA by these essential enzymes.

Investigation of 4 Hydroxychalcone Derivatives and Analogs

Design, Synthesis, and Biological Evaluation of Mannich Bases Derived from 4'-Hydroxychalcone (B163465)

The introduction of a Mannich base—an aminoalkyl group—to the this compound structure is a common strategy to enhance its biological properties. This modification is achieved through the Mannich reaction, a one-pot, three-component reaction involving the chalcone (B49325), formaldehyde, and a secondary amine. The resulting Mannich bases often exhibit increased water solubility and can act as prodrugs. openmedicinalchemistryjournal.com

The primary rationale for synthesizing these derivatives is to improve their interaction with biological targets. The nitrogen-containing groups in Mannich bases can increase the number of sites for electrophilic attack within cells and enhance the compound's affinity for water. researchgate.net Phenolic Mannich bases derived from chalcone analogs have demonstrated significant cytotoxic potencies against various cancer cell lines. openmedicinalchemistryjournal.comscielo.br

The synthesis typically involves reacting this compound with an appropriate amine, such as morpholine (B109124) or dimethylamine, in the presence of formaldehyde. scielo.br For instance, bis-Mannich derivatives of 4'-hydroxychalcones have been synthesized and evaluated for their reactivity with glutathione (B108866) (GSH), which is often associated with the bioactivity of α,β-unsaturated ketones. scielo.br Studies have shown that these Mannich base derivatives can exhibit higher reactivity with GSH compared to the parent this compound. openmedicinalchemistryjournal.comscielo.br

In terms of biological evaluation, these compounds are frequently screened for their anticancer potential. Research has shown that Mannich bases of chalcones can be potent cytotoxic agents against human cancer cell lines, including prostate (PC-3), breast (MCF-7), and nasopharynx (KB) cancer cells. nih.govncku.edu.tw For example, previous studies identified 4-chloro-4'-hydroxychalcone as a potent inhibitor of MDA-MB-231 breast cancer cells, with an IC50 of 3.8 µM. researchgate.net The introduction of Mannich bases can modulate this activity, and structure-activity relationship (SAR) studies help to elucidate the impact of different amine moieties on cytotoxicity. nih.gov

| Parent Compound | Modification | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Synthesis of bis-Mannich derivatives | Glutathione (GSH) Reactivity | Mannich base derivatives showed higher GSH reactivity than the parent chalcones. | scielo.br |

| Heterocyclic Chalcones | Synthesis of Mannich bases | Cytotoxicity against cancer cells (PC-3, MCF-7, KB) | 31 out of 39 synthesized compounds showed potent activity with IC50 values ranging from 0.03 to 3.80 µg/mL. | nih.govncku.edu.tw |

| Chalcone Analogs | Introduction of Mannich base | Alzheimer's Disease (Multifunctional agents) | Derivative 7c showed potent inhibition of acetylcholinesterase (AChE) (IC50 = 0.44 μM) and monoamine oxidase B (MAO-B) (IC50 = 1.21 μM), along with Aβ aggregation inhibition. | nih.gov |

Functionalized Chalcone Derivatives with Tailored Bioactivities

Beyond Mannich bases, a wide range of functional groups can be introduced to the this compound scaffold to tailor its biological activity. Modifications are typically made to the A-ring (containing the hydroxyl group) or the B-ring to influence properties like electron distribution, lipophilicity, and steric profile, which in turn affect how the molecule interacts with its biological target.

The synthesis of these derivatives most commonly employs the Claisen-Schmidt condensation, reacting a substituted 4-hydroxyacetophenone with a substituted benzaldehyde (B42025) in the presence of an acid or base catalyst. mdpi.comresearchgate.net This method's simplicity and versatility allow for the creation of large libraries of chalcone derivatives for screening. nih.gov

Examples of Functionalization and Resulting Bioactivities:

Anticancer Activity: Researchers have synthesized this compound derivatives with various substituents on the B-ring, such as methyl, methoxy (B1213986), and chloro groups, and tested their cytotoxicity against cancer cells like Jurkat (human T-lymphocyte) cells. The order of cytotoxicity for one series was found to be: 4-chlorophenyl > 4-methoxyphenyl (B3050149) > 4-methylphenyl > phenyl > thiophene-2-yl, indicating that electron-withdrawing and electron-donating groups on the B-ring significantly influence potency. tandfonline.com

Antioxidant and Anti-inflammatory Activity: The antioxidant potential of this compound itself has been noted, with one study reporting 63.4% inhibition of the DPPH radical. researchgate.netufms.br By adding further hydroxyl or methoxy groups, this activity can be modulated. For instance, a series of 4'-fluoro-2'-hydroxychalcones were evaluated for antioxidant and anti-inflammatory effects. A dimethoxy-substituted chalcone showed the highest antioxidant activity, while a monomethoxy derivative had the highest analgesic and anti-inflammatory activities. nih.gov

Antibacterial Activity: Structure-activity relationship studies have revealed that for antibacterial action, a 2',4'-dihydroxylated A-ring and a lipophilic substituent on the B-ring of the chalcone are key pharmacophoric elements. acs.org

Antimalarial Activity: Certain 2',4'-dihydroxy chalcones have been investigated for their potential to inhibit falcipain-2, a cysteine protease essential for the survival of the Plasmodium parasite. mdpi.com

| Derivative Type | Functional Group(s) | Tailored Bioactivity | Research Finding | Reference |

|---|---|---|---|---|

| B-ring substituted this compound | 4-chloro | Cytotoxicity (Anticancer) | Demonstrated the highest cytotoxicity against Jurkat cells in its series. | tandfonline.com |

| B-ring substituted this compound | 4-methoxy | Cytotoxicity (Anticancer) | Showed significant cytotoxicity, second only to the 4-chloro derivative in its series. | tandfonline.com |

| 4'-fluoro-2'-hydroxychalcone | Dimethoxy | Antioxidant | Exhibited the highest antioxidant activity in a screened series. | nih.gov |

| 4'-fluoro-2'-hydroxychalcone | Monomethoxy | Anti-inflammatory, Analgesic | Showed the highest analgesic and anti-inflammatory activities in its series. | nih.gov |

Strategies for Enhancing Efficacy and Specificity through Structural Modification

Enhancing the efficacy and target specificity of this compound requires a rational approach to structural modification, guided by structure-activity relationship (SAR) studies. These studies aim to understand how specific chemical features of a molecule contribute to its biological effects, providing a roadmap for designing more potent and selective compounds. mdpi.com

Key Modification Strategies:

Hydroxyl Group Positioning: The presence and position of hydroxyl groups are critical. SAR studies indicate that inhibitory activity is often linked to a hydroxyl group at the 4'-position. mdpi.com For antioxidant activity, hydroxyl groups at the 2'- and 4'-positions are considered important. mdpi.com The carbonyl group is also crucial, often playing a role in binding to protein targets. researchgate.net

Substitution on Aromatic Rings: Introducing various substituents (e.g., halogens, methoxy, alkyl groups) to either the A or B aromatic ring is a primary strategy. researchgate.net This can alter the molecule's electronic properties, hydrophobicity, and steric bulk, thereby influencing its binding affinity to a target protein. For example, in developing antitumor agents, chemical optimization of a chalcone analog led to a derivative with increased selectivity for cancer cells expressing wild-type p53. nih.gov

Modifying the α,β-Unsaturated Ketone Moiety: The α,β-unsaturated ketone system is a key feature of chalcones, acting as a Michael acceptor that can react with nucleophiles like cysteine residues in proteins. mdpi.com Modifying this system, for instance by reducing the double bond to create a dihydrochalcone, can alter the mechanism of action and biological activity. nih.gov

Hybridization with Other Pharmacophores: A modern strategy involves creating hybrid molecules by combining the chalcone scaffold with another known pharmacophore. This can lead to multifunctional agents that act on multiple targets simultaneously. For instance, chalcone-based hybrids have been designed as potential treatments for Alzheimer's disease by combining the chalcone structure with motifs that inhibit acetylcholinesterase or modulate Aβ aggregation. nih.govnih.gov

These strategic modifications, informed by computational studies like molecular docking, help predict how a new derivative might interact with a biological target, such as the active site of an enzyme, guiding the synthesis of more effective and specific therapeutic candidates. mdpi.comnih.gov

Advanced Spectroscopic and Computational Approaches in 4 Hydroxychalcone Research

Ultrafast Excited-State Dynamics and Photophysical Characterization

The photophysical behavior of 4'-Hydroxychalcone (B163465) following light absorption is governed by a series of ultrafast processes occurring on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales. These dynamics are critical as they dictate the dissipation of energy and the molecule's function as a potential UV filter. scite.ai Techniques such as femtosecond-transient absorption (fs-TA), nanosecond-transient absorption (ns-TA), and femtosecond-fluorescence upconversion (fs-FL) have been employed to map these processes. rsc.org

Upon photoexcitation, this compound transitions to an excited state, which then relaxes through various pathways. A key process is an intramolecular charge transfer (ICT), which is influenced by the surrounding environment. rsc.org The molecule exhibits a low fluorescence quantum yield, reported to be around 1.3%, indicating that non-radiative pathways are the primary mode of energy dissipation. rsc.org This efficient non-radiative decay is largely attributed to conformational twisting of the molecule. rsc.org

In the presence of bases like 1-methylimidazole (B24206) (MI) or tert-butylamine (B42293) (TBA), this compound can undergo an excited-state intermolecular proton transfer (ESIPT). rsc.orgrsc.org This process is remarkably fast, occurring within a timescale of approximately 500 femtoseconds. rsc.org The ESIPT is evidenced by the appearance of a stimulated emission (SE) band in fs-transient absorption measurements. rsc.org Following these initial events, the molecule can undergo intersystem crossing (ISC) to a long-lived triplet state within about 2.5 picoseconds, a pathway that is corroborated by nanosecond laser flash photolysis experiments. rsc.org

| Parameter | Value | Technique/Observation |

|---|---|---|

| Fluorescence Quantum Yield | 1.3% | Steady-State Fluorescence |

| Excited-State Intermolecular Proton Transfer (ESIPT) Time | ~500 fs | Femtosecond-Transient Absorption (fs-TA) |

| Intersystem Crossing (ISC) Time | ~2.5 ps | Femtosecond-Transient Absorption (fs-TA) |

Quantum Chemical Calculations (e.g., DFT, TDDFT, HOMO-LUMO Analysis) for Electronic Structure Elucidation

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and properties of this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominently used for these investigations. mdpi.comnih.gov DFT calculations, for instance using the B3LYP functional with a 6-311G** basis set, can accurately predict optimized structural parameters like bond lengths and angles, which show good agreement with experimental results. mdpi.com

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's chemical reactivity and electronic transitions. mdpi.comnih.gov The energy gap between the HOMO and LUMO provides insights into the molecule's stability and charge transfer characteristics. nih.govresearchgate.net For this compound, these calculations have helped in determining various quantum chemical parameters that confirm its high chemical reactivity. mdpi.com The energies of these orbitals are used to calculate reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index, which quantify the molecule's reactive nature. mdpi.com

Furthermore, TD-DFT calculations are employed to simulate electronic absorption spectra (UV-Vis spectra), helping to assign the observed electronic transitions. researchgate.netdntb.gov.ua The molecular electrostatic potential (MEP) map, another output of these calculations, is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting sites of interaction. mdpi.comresearchgate.net

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.04 eV |

| LUMO Energy | -1.95 eV |

| Energy Gap (ΔE) | 4.09 eV |

| Chemical Hardness (η) | 2.04 eV |

| Chemical Softness (S) | 0.24 eV⁻¹ |

| Electronegativity (χ) | 3.99 eV |

| Electrophilicity Index (ω) | 3.91 eV |

| Nucleophilicity Index (N) | 2.95 eV |

Data adapted from DFT/B3LYP/6-311G** calculations. mdpi.com

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. researchgate.netijpsr.com These methods are fundamental in drug discovery and help to understand the structural basis of a compound's biological activity. analis.com.my

The process involves generating a three-dimensional model of the ligand and the target protein. Molecular docking algorithms then predict the preferred orientation of the ligand when bound to the target, forming a stable complex. nih.gov The stability of this complex is often evaluated using a scoring function that estimates the binding affinity. dntb.gov.ua

For this compound, research has identified specific biological targets. It is known to inhibit TNFα-induced NF-κB activation by targeting the proteasome. medchemexpress.com Molecular docking simulations can be used to model the interaction of this compound within the active site of the proteasome, identifying key amino acid residues involved in the binding through interactions like hydrogen bonds and hydrophobic contacts. dntb.gov.ua Such studies provide a rationale for the observed inhibitory activity and can guide the design of more potent derivatives. nih.gov While many docking studies focus on chalcone (B49325) derivatives in general, the principles are directly applicable to understanding the specific interactions of this compound with its cellular targets. researchgate.netanalis.com.my

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule and the energy barriers between them. ufms.brresearchgate.net The molecule's flexibility arises from rotation around single bonds, particularly the bonds connecting the two aromatic rings and the α,β-unsaturated ketone system. ufms.br

Theoretical calculations have shown that this compound exists predominantly in two low-energy s-cis conformations, where the carbonyl group and the vinyl double bond are on the same side of the connecting single bond. ufms.brresearchgate.net The s-cis conformers are energetically favored over the s-trans conformers due to a greater degree of planarity, which enhances electron delocalization. ufms.brresearchgate.net Studies have quantified the relative populations of these conformers at equilibrium, with the s-cis (b) conformer being the most populated (52.0%), followed by the s-cis (a) conformer (35.0%). ufms.brresearchgate.net

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. ufms.brweizmann.ac.il By mapping the PES, researchers can identify all local minima (stable conformers), transition states (energy barriers), and the pathways for interconversion between conformers. weizmann.ac.il This analysis is crucial for understanding the dynamic behavior of the molecule, as the topography of the PES, including the height of energy barriers, governs the kinetics of conformational changes. weizmann.ac.il For chalcones, PES mapping is often performed by systematically rotating key dihedral angles and calculating the corresponding energy. ufms.br

| Conformer | Relative Population at Equilibrium | Relative Energy (ΔE) | Stabilization Energy |

|---|---|---|---|

| s-cis (b) | 52.0% | 0.00 kcal mol⁻¹ | 505.32 kcal mol⁻¹ |

| s-cis (a) | 35.0% | 0.23 kcal mol⁻¹ | 510.37 kcal mol⁻¹ |

Data from theoretical calculations. ufms.brresearchgate.net

Future Directions and Research Perspectives for 4 Hydroxychalcone

Comprehensive Elucidation of Multi-Target Mechanisms of Action

Understanding the precise molecular mechanisms by which 4'-hydroxychalcone (B163465) exerts its effects is crucial for its development as a therapeutic agent. Research indicates that chalcones, including this compound, can interact with multiple biomolecules and signaling pathways mdpi.comljmu.ac.uk. Future studies should aim for a comprehensive elucidation of these multi-target interactions.

Specific areas for investigation include detailed studies on its interaction with cellular targets such as enzymes, receptors, and transcription factors. For instance, research has shown that certain natural chalcones, including this compound, can inhibit histone deacetylase (HDAC) and NF-κB ljmu.ac.uk. Further work is needed to fully characterize these interactions and their downstream effects. Additionally, studies have explored the interaction of this compound with DNA, suggesting potential DNA-binding and cleavage activities that may contribute to its cytotoxic effects openmedicinalchemistryjournal.com.

The influence of this compound on various signaling cascades, such as the Wnt/β-catenin pathway, warrants further investigation. Studies in ApcMin mice models have demonstrated that this compound can decrease the expression of β-catenin target genes, indicating its involvement in this pathway related to intestinal tumorigenesis nih.govresearchgate.net. Detailed molecular studies are needed to define the exact points of intervention within these complex networks.

Furthermore, the role of oxidative stress modulation in the mechanism of action of this compound requires deeper understanding. Research has shown that 4-hydroxychalcone (B181621) (an isomer of this compound) can induce oxidative stress by decreasing glutathione (B108866) levels and increasing reactive oxygen species in neuroblastoma cells nih.govresearchgate.net. Exploring how this compound specifically impacts the balance of reactive oxygen species and the cellular antioxidant defense system will be vital.

Exploration of Novel Therapeutic Applications Beyond Established Areas

While this compound has shown potential in areas like anti-inflammation, antioxidation, and anticancer activities mdpi.commtoz-biolabs.com, exploring novel therapeutic applications is a key future direction. The diverse biological activities observed suggest potential in a wider range of diseases.